molecular formula C18H19ClN2O3S B2986682 (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone CAS No. 3347-10-2

(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone

Cat. No.: B2986682
CAS No.: 3347-10-2
M. Wt: 378.87
InChI Key: DQAMMYHOIHQTAH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research . Piperazine-based structures are versatile building blocks for synthesizing more complex molecules and are frequently explored for their potential biological activity . For instance, related sulfonyl piperazine conjugates are investigated as scaffolds in developing enzyme inhibitors, highlighting the value of this chemical class in probe and drug discovery efforts . Researchers utilize this compound strictly as a synthetic intermediate or reference standard in laboratory settings. Its tosyl (p-toluenesulfonyl) group can influence its reactivity and physicochemical properties, making it a valuable precursor for further chemical modifications. This product is intended for research and development purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human, animal, or household use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-14-2-8-17(9-3-14)25(23,24)21-12-10-20(11-13-21)18(22)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAMMYHOIHQTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-tosylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to affect the expression of genes involved in the epithelial–mesenchymal transition mechanism, upregulating E-Cadherin transcripts (CDH1). This leads to significant antimigratory and antiproliferative activities against luminal breast cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Piperazine Substituent Key Features Biological Activity Reference
1-(4-Chlorophenyl)cyclopropylmethanone Cyclopropane Rigid cyclopropane ring Anticancer, antituberculosis
4-(4-Fluorobenzyl)piperazin-1-ylmethanone 4-Fluorobenzyl Lipophilic benzyl group Tyrosine kinase inhibition
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-Nitrophenyl Electron-withdrawing nitro group Not explicitly reported
(4-(2-Hydroxyethyl)piperazin-1-yl) derivatives 2-Hydroxyethyl Hydrophilic side chain Kinase inhibition (e.g., EGFR)
Sulfonylpiperazine derivatives (e.g., 1-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-2-(triazolylsulfanyl)ethanone) Tosyl/sulfonyl groups Enhanced metabolic stability Not explicitly reported

Key Observations :

  • Electron-withdrawing groups (e.g., tosyl, nitro) may improve binding affinity to target proteins by modulating electron density .
  • Lipophilic substituents (e.g., benzyl, cyclopropane) enhance membrane permeability but may reduce solubility .
  • Hydrophilic groups (e.g., hydroxyethyl) improve solubility but could limit blood-brain barrier penetration .
Anticancer Activity
  • The cyclopropane derivative (1-(4-chlorophenyl)cyclopropylmethanone) demonstrated in vitro anticancer activity against MDA-MB-435 breast cancer cells (IC₅₀: 20–80 µg/mL) .
  • In contrast, pyrazolinyl-indole derivatives with a 4-chlorophenyl methanone group showed activity against EGFR, a key oncology target .
Antituberculosis Activity
  • The same cyclopropane derivative exhibited MIC values < 1 µg/mL against Mycobacterium tuberculosis H37Rv, linked to its rigid structure enhancing target engagement .
Kinase and Enzyme Inhibition
  • Fluorobenzyl-substituted analogues (e.g., compound 9 in ) were developed as tyrosine kinase inhibitors, with NMR data confirming structural integrity (δ 7.32–2.47 ppm for aromatic and aliphatic protons) .
  • eIF4A3 helicase inhibitors featuring bromobenzoyl and chlorophenyl groups (e.g., compound 52a/b ) showed enantiomer-specific activity, validated by chiral SFC and optical rotation .

Physicochemical and Spectroscopic Data

  • 4-Fluorobenzyl derivative : Melting point 81–82°C; elemental analysis (C 65.15%, H 5.59%, N 8.44%) aligns with calculated values .
  • Cyclopropane derivative : Characterized by IR (1643 cm⁻¹ for amide C=O) and ¹H NMR (cyclopropane protons at δ 1.2–1.5 ppm) .
  • Hydroxyethylpiperazine derivative : Molecular formula C₂₃H₂₄ClN₅O₂; used in kinase inhibitor studies .

Biological Activity

The compound (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone , also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism of action for (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone involves its role as a reversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is crucial in the degradation of endocannabinoids, which are lipid-based neurotransmitters that play significant roles in various physiological processes, including pain and inflammation regulation. By inhibiting MAGL, this compound may enhance endocannabinoid signaling, contributing to its potential analgesic and anti-inflammatory effects.

1. Anti-inflammatory and Analgesic Effects

Research indicates that (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone exhibits notable anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to reduce inflammation markers and alleviate pain responses in animal models.

2. Anticancer Potential

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance, it has shown moderate cytotoxicity against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant inhibitory effects . The compound's structural features may contribute to its interactions with cellular targets involved in cancer progression.

Case Studies

A notable study synthesized a series of piperazine derivatives, including (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone, and assessed their biological activities. The results indicated that this compound had promising results in inhibiting the proliferation of cancer cells while exhibiting lower toxicity to normal cells .

CompoundCell LineIC50 (µM)
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanoneHePG-225.5
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanoneMCF-730.2

In Vivo Studies

In vivo models further corroborated the anti-inflammatory effects of the compound. Administration of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone resulted in reduced paw edema in rats, suggesting a mechanism that may involve modulation of inflammatory pathways .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone, and what are their critical optimization parameters?

Answer:
The synthesis typically involves coupling 4-tosylpiperazine with a 4-chlorobenzoyl derivative. Key steps include nucleophilic substitution or Friedel-Crafts acylation, optimized by controlling reaction temperature (e.g., 80–100°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. For example, in analogous piperazinyl methanone syntheses, yields of ~50% were achieved using dropwise addition of acyl chlorides and inert atmospheres to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitoring reaction progress with TLC (Rf ~0.3–0.5) and ensuring anhydrous conditions are essential .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel methanone derivatives?

Answer:
Contradictions arise from impurities, solvent artifacts, or conformational isomerism. To resolve these:

  • Cross-validation: Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR. For instance, 1H^1 \text{H}-NMR peaks for aromatic protons (δ 7.32–7.00 ppm) and piperazine CH2_2 groups (δ 3.82–2.47 ppm) should align with expected splitting patterns .
  • X-ray crystallography: Single-crystal analysis (e.g., monoclinic P21_1/c system, T = 113 K) provides unambiguous confirmation of molecular geometry and substituent orientation .
  • High-resolution mass spectrometry (HRMS): Verify molecular formula (e.g., C18_{18}H18_{18}ClFN2_2O) to rule out isotopic or adduct interference .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone?

Answer:

  • HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min. Monitor UV absorption at 254 nm for purity >95% .
  • Elemental analysis: Compare calculated (e.g., C 65.00%, H 5.50%) vs. experimental values to confirm stoichiometry .
  • DSC/TGA: Assess thermal stability (decomposition >200°C) and crystalline phase transitions .

Advanced: What experimental strategies are effective in elucidating the multi-receptor binding profiles of piperazinyl methanone derivatives?

Answer:

  • In vitro radioligand binding assays: Screen against dopamine (D2_2), serotonin (5-HT2A_{2A}), and σ receptors at concentrations ≤10 µM. Use 3H^3 \text{H}-spiperone for D2_2 and 3H^3 \text{H}-ketanserin for 5-HT2A_{2A} to determine IC50_{50} values .
  • Molecular docking: Model interactions using software like AutoDock Vina with receptor crystal structures (PDB IDs: 6CM4 for D2_2, 6A93 for 5-HT2A_{2A}). Focus on hydrogen bonding with tosyl groups and π-π stacking with chlorophenyl moieties .
  • Functional assays: Measure cAMP inhibition (D2_2 agonism) or calcium flux (5-HT2A_{2A} activation) in transfected HEK293 cells .

Basic: What are the key considerations in selecting appropriate crystallization solvents for X-ray diffraction studies of chlorophenyl-containing methanones?

Answer:

  • Solvent polarity: Use low-polarity solvents (e.g., ethyl acetate/hexane mixtures) to slow crystallization and avoid solvate formation.
  • Temperature gradients: Gradual cooling (e.g., 25°C → 4°C over 48 hours) promotes single-crystal growth.
  • Additives: Trace trifluoroacetic acid (0.1% v/v) can protonate basic piperazine nitrogens, enhancing crystal packing .
  • Validation: Confirm unit cell parameters (e.g., a = 6.0686 Å, β = 91.559°) against literature data .

Advanced: How should researchers design stability studies to assess the degradation pathways of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone under varying pH and temperature conditions?

Answer:

  • Forced degradation: Expose the compound to 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), and H2_2O2_2 (3% w/v) at 40–60°C for 24–72 hours. Monitor degradation via UPLC-PDA at 220 nm .
  • Kinetic analysis: Calculate degradation rate constants (k) using first-order models. For example, hydrolysis of the tosyl group may dominate at pH >10 .
  • Stabilization: Add antioxidants (e.g., BHT, 0.01% w/v) or store samples at -20°C under argon to suppress oxidative and thermal decomposition .

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